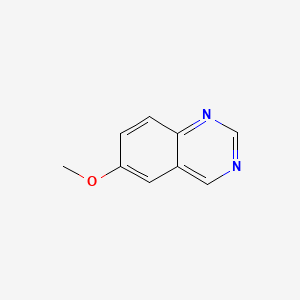

6-Methoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-8-2-3-9-7(4-8)5-10-6-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUCGIFQFAMADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CN=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520117 | |

| Record name | 6-Methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-92-5 | |

| Record name | 6-Methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxyquinazoline and Its Derivatives

Established Synthetic Routes to 6-Methoxyquinazoline Core Structures

The synthesis of the this compound core is typically achieved through well-defined, multi-step sequences that rely on the strategic assembly of the heterocyclic system from readily available precursors.

The construction of this compound and its derivatives often commences from substituted benzene (B151609) precursors which are elaborated through a series of functional group manipulations. A common starting material is an appropriately substituted anthranilic acid or a related analogue. vulcanchem.comresearchgate.netijpsjournal.com

One notable pathway begins with vanillic acid (4-hydroxy-3-methoxybenzoic acid). acgpubs.org The synthesis proceeds through several key transformations:

Esterification: The carboxylic acid is first protected, typically as a methyl ester. acgpubs.org

Propargylation: The phenolic hydroxyl group is etherified, for example, using propargyl bromide. acgpubs.org

Nitration: A nitro group is introduced onto the aromatic ring, a crucial step for the subsequent cyclization. acgpubs.orgatlantis-press.comresearchgate.net

Hydrolysis and Amidation: The ester is hydrolyzed back to a carboxylic acid, which is then converted to a primary amide. acgpubs.org

Reductive Cyclization: The nitro group is reduced to an amine, which then undergoes cyclization with an aldehyde to form the quinazolinone ring system. acgpubs.orgresearchgate.net

Another extensively documented route starts from methyl 4-hydroxy-3-methoxybenzoate. atlantis-press.comresearchgate.net This sequence involves substitution, nitration, reduction of the nitro group to an amine, cyclization to form the quinazolinone ring, and finally chlorination to yield a reactive intermediate like 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641). atlantis-press.comresearchgate.net The total yield for such a five-step process has been reported to be around 29.2%. atlantis-press.com

These multi-step approaches allow for the systematic construction of the quinazoline (B50416) core with precise control over the substitution pattern.

The pivotal step in forming the quinazoline skeleton is the cyclization reaction. The Niementowski quinazoline synthesis and its variations are commonly employed. These methods typically involve the condensation of an anthranilic acid derivative with a one-carbon source, such as formamide (B127407) or urea (B33335), under acidic conditions. vulcanchem.comvulcanchem.com

For instance, a substituted anthranilic acid can be cyclized with formamide at elevated temperatures (e.g., 160–165°C) to form the corresponding quinazolinone. vulcanchem.com Similarly, 2-amino-5-methoxybenzamide (B112179) has been used as a starting material to synthesize 6-methoxyquinazolinone derivatives. sioc-journal.cn

An alternative strategy is reductive cyclization. This involves the reduction of a nitro group to an amine in the presence of a carbonyl compound, leading to simultaneous ring closure. For example, a 2-nitrobenzamide (B184338) derivative can be reacted with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) in DMSO to yield the quinazolinone core. acgpubs.orgacgpubs.org

| Cyclization Method | Precursor | Reagents | Conditions | Product Type | Reference(s) |

| Niementowski Reaction | Substituted anthranilic acid | Formamide | 160–165°C | Quinazolinone | vulcanchem.com |

| Niementowski Reaction | 2-amino-4-methoxybenzoic acid | Urea, Acid | Heat | 7-Methoxy-3,4-dihydroquinazolin-4-one | vulcanchem.com |

| Reductive Cyclization | 2-Nitrobenzamide derivative | Aldehyde, Na₂S₂O₄, DMSO | 100°C | Quinazolinone | acgpubs.orgacgpubs.org |

This table provides an interactive summary of common cyclization reactions for forming the quinazoline ring.

Halogenation, particularly at the 4-position of the quinazolinone ring, is a critical transformation that introduces a reactive leaving group for subsequent nucleophilic substitution reactions. This step converts the stable quinazolinone into a versatile intermediate, typically a 4-chloroquinazoline.

The most common halogenating agents are thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). google.comnih.gov The reaction is often carried out at reflux temperature, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). nih.govnewdrugapprovals.orggoogle.com For example, 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one can be converted to 6-(3-chloropropoxy)-4-chloro-7-methoxyquinazoline by refluxing with thionyl chloride and DMF. nih.gov Phosphorus oxychloride (POCl₃) is also widely used and is considered a preferred reagent for industrial-scale synthesis due to its cost-effectiveness and the fact that it does not generate gaseous byproducts like SO₂. google.com

Dehalogenation is less common as a distinct step but occurs implicitly when the halogenated intermediate reacts with a nucleophile, thereby substituting the halogen atom.

| Halogenating Agent | Substrate | Solvent/Catalyst | Conditions | Product | Reference(s) |

| Thionyl chloride (SOCl₂) | Quinazolin-4(3H)-one | DMF (cat.) | Reflux | 4-Chloroquinazoline | nih.govnewdrugapprovals.orggoogle.com |

| Phosphorus oxychloride (POCl₃) | Quinazolin-4(3H)-one | DMF | Heat | 4-Chloroquinazoline | google.com |

This interactive table summarizes key halogenation strategies for activating the quinazolinone core.

Cyclization Reactions in the Formation of Quinazoline Rings

Functional Group Interconversions and Derivatization at the 6-Methoxy Position

The 6-methoxy group itself can be a site for chemical modification, allowing for the synthesis of a wider range of derivatives with potentially different properties.

Ether cleavage, specifically the demethylation of the 6-methoxy group to a 6-hydroxy group, is a significant reaction, particularly in the synthesis of complex quinazoline-based molecules. newdrugapprovals.orggoogle.com A well-documented method for selective demethylation involves the use of L-methionine in the presence of methanesulfonic acid. google.comclockss.org This process has been applied to 6,7-dimethoxy-3H-quinazolin-4-one to selectively remove the methyl group at the 6-position, yielding the 6-hydroxyl derivative. nih.govgoogle.com However, this reaction can sometimes lead to the formation of isomeric impurities. google.com Other demethylating agents include hydrobromic acid (HBr) or boron tribromide (BBr₃).

Conversely, alkylation reactions are used to introduce ether functionalities. For instance, a 6-hydroxyquinazoline can be alkylated using reagents like 3-morpholinopropyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like DMF. clockss.orggoogle.com

The quinazoline scaffold can be oxidized to form quinone derivatives, which are cyclic diketones. nih.gov While direct oxidation of a methoxy (B1213986) group is not typical, the aromatic ring bearing the methoxy group can be oxidized, usually after conversion of the methoxy group to a hydroxyl group. The oxidation of polycyclic aromatic phenols to polycyclic aromatic quinones is a known transformation. beilstein-journals.org

In the context of quinazolines, a 6-benzyloxy-4-chloro-7-methoxyquinazoline has been described to undergo oxidation to form a quinone-5,8-dione derivative. Another report describes the oxidation of 6-hydroxy-7-methoxyquinazoline using peracetic acid in the presence of sulfuric acid to yield the corresponding quinazolin-4(3H)-one derivative, which hints at the reactivity of the ring system towards oxidizing agents. google.com The electrochemical oxidation of related phenolic pillar sioc-journal.cnarenes to pillar sioc-journal.cnquinones using oxidants like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) or phenyliodine (III) bis(trifluoroacetate) (PIFA) has also been demonstrated, suggesting a possible route for quinone formation from hydroxy-substituted quinazolines. rsc.org This transformation converts the electron-rich hydroquinone (B1673460) form into an electron-deficient quinone structure. cnr.it

Ether Cleavage and Alkylation Reactions

Advanced and Efficient Synthetic Approaches

Modern synthetic chemistry prioritizes efficiency, atom economy, and the reduction of reaction times and waste. In the context of this compound synthesis, this has led to the adoption of sophisticated methods including targeted nucleophilic substitutions, metal-catalyzed cross-couplings, and energy-assisted protocols.

Nucleophilic Substitution Reactions on Substituted Quinazolines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of the quinazoline nucleus. The reactivity of the quinazoline ring towards nucleophiles is significantly influenced by its substitution pattern. Typically, the C4 position is rendered highly electrophilic by the presence of a good leaving group, most commonly a chlorine atom. This enhanced reactivity facilitates the introduction of a wide array of functional groups.

The chloro group at the C4 position makes the carbon atom susceptible to attack by various nucleophiles, including amines, alcohols, and thiols. This strategy is fundamental in the synthesis of many biologically active quinazoline derivatives. For instance, reacting a 4-chloro-6-methoxyquinazoline (B1588994) intermediate with different nucleophiles allows for the creation of a library of compounds with diverse substituents at the 4-position. The electron-donating methoxy group at C6 and other positions can modulate the reactivity of the C4 position.

A common synthetic route involves the initial construction of a 4-chloro-quinazoline derivative, which then serves as a versatile precursor. For example, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline can be synthesized from methyl 4-hydroxy-3-methoxybenzoate through a multi-step process involving nitration, reduction, cyclization, and subsequent chlorination. atlantis-press.comresearchgate.net The resulting chloro-substituted quinazoline is then ready for diversification through nucleophilic substitution.

Table 1: Examples of Nucleophilic Substitution on 4-Chloro-Substituted Quinazolines

| Precursor | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chloro-6-methoxyquinazoline (hypothetical) | Amine (R-NH₂) | 4-Amino-6-methoxyquinazoline | |

| 4-Chloro-6-methoxyquinazoline (hypothetical) | Thiol (R-SH) | 4-Thio-6-methoxyquinazoline | |

| 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline | Amines or Thiols | 6-(Benzyloxy)-4-amino/thio-7-methoxyquinazoline |

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the synthesis of this compound derivatives, reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings, as well as carbonylative couplings, are invaluable.

These reactions typically involve the coupling of a halogenated or triflated quinazoline with a suitable partner, such as a boronic acid (Suzuki), an alkene (Heck), or an amine (Buchwald-Hartwig). Palladium-catalyzed aminocarbonylation of a halo-quinazoline, for instance, introduces both a carbonyl group and an amine in a single step, providing access to quinazoline-carboxamides. nih.gov The choice of ligand for the palladium catalyst is crucial for controlling the reaction's outcome; for example, using a bidentate ligand like XantPhos can selectively yield monocarbonylated products, while other ligands might favor double carbonylation. nih.gov

This approach has been successfully applied to related heterocyclic systems, such as the synthesis of 6-aryl dopamine (B1211576) derivatives via Suzuki cross-coupling and the functionalization of the quinoline (B57606) ring. nih.govmdpi.com These examples underscore the power of palladium catalysis to functionalize the 6-position of a quinazoline ring, starting from a precursor like 6-iodo- or 6-bromo-methoxyquinazoline.

Table 2: Palladium-Catalyzed Reactions for Heterocycle Functionalization

| Reaction Type | Quinazoline Substrate (Example) | Coupling Partner | Catalyst/Ligand System (Example) | Product Type | Reference |

|---|---|---|---|---|---|

| Aminocarbonylation | 6-Iodoquinoline | Amine, CO | Pd(OAc)₂ / XantPhos | Quinoline-6-carboxamide | nih.gov |

| Suzuki Coupling | 6-Chloro-11-azabenzo[a]phenothiazinone | Arylphenylboronic acids | Palladium complex | 6-Aryl-11-azabenzo[a]phenothiazinone | repec.org |

One-Pot Synthetic Protocols

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot methods have been developed for the synthesis of quinazoline derivatives.

An example is the DMAP-catalyzed one-pot synthesis of this compound-2,4(1H,3H)-dione from 2-amino-5-methoxybenzamide and di-tert-butyl dicarbonate, which proceeds in high yield. nih.gov More complex, multi-component reactions (MCRs) have also been devised. A notable Ugi-type, three-component reaction between 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide can produce intricate fused oxazepine-quinazolinone heterocyclic scaffolds in a single, catalyst-free operation. frontiersin.org Similarly, efficient one-pot syntheses of 2-arylquinolines, a related class of heterocycles, have been achieved through the reaction of 2-vinylanilines and benzyl (B1604629) halides, catalyzed by in situ generated acid. organic-chemistry.org

Table 3: Examples of One-Pot Syntheses for Quinazolinone Derivatives

| Starting Materials | Product | Key Features | Reference |

|---|---|---|---|

| 2-Amino-5-methoxybenzamide, Di-tert-butyl dicarbonate | This compound-2,4(1H,3H)-dione | DMAP-catalyzed, high yield (93%) | nih.gov |

| 2-(2-Formylphenoxy)acetic acid, 2-Aminobenzamide, Isocyanide | Oxazepine-quinazolinone bis-heterocycle | Three-component reaction, catalyst-free, excellent yields | frontiersin.org |

Microwave-Assisted and Ultrasound-Promoted Syntheses

The use of non-conventional energy sources like microwave irradiation and ultrasound has become a popular strategy to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating.

Microwave-assisted organic synthesis (MAOS) has been extensively applied to the quinazoline scaffold. For example, novel 6-methoxy-5,6-dihydro-5-azapurines have been synthesized in a simple and fast microwave-assisted procedure. nih.gov Reviews on the topic highlight numerous instances where microwave irradiation facilitates the construction of the quinazoline and quinazolinone rings, such as in the solvent-free condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters. frontiersin.org

Ultrasound irradiation promotes reactions through acoustic cavitation, which generates localized high-pressure and high-temperature zones. This technique has been effectively used for the synthesis of various heterocyclic compounds, including quinolone-derived amino nitrile pyridines and pyranoquinolines, suggesting its applicability to the synthesis of this compound derivatives. researchgate.netacs.org

Table 4: Energy-Assisted Synthesis of Quinazoline Analogs and Related Heterocycles

| Method | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Microwave | Synthesis of 6-methoxy-5,6-dihydro-5-azapurines | Simple, fast, relies on accessible reagents | nih.gov |

| Microwave | Condensation of isatin-3-imines with isatoic anhydride | Rapid (4 min), reusable catalyst, high yield | frontiersin.org |

| Ultrasound | Synthesis of 2-Amino-4-H-pyranoquinolines | Efficient, heterogeneous catalyst | researchgate.net |

Regioselective Synthesis and Directed Lithiation of Methoxyquinazolines

Achieving regioselectivity—the ability to control where a chemical reaction occurs on a molecule—is a paramount challenge in organic synthesis. For a multi-substituted ring system like this compound, precise control over the position of new functional groups is essential for creating specific target molecules.

Strategies for Site-Specific Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The method relies on a "directing metalation group" (DMG), typically a heteroatom-containing substituent, which coordinates to an organolithium reagent (like n-butyllithium or lithium diisopropylamide, LDA). This coordination directs the deprotonation (lithiation) to the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with an electrophile to install a new substituent at that specific site. wikipedia.org

The methoxy group is an effective DMG. In the context of methoxyquinazolines, this allows for highly regioselective functionalization. cardiff.ac.uk For example, the lithiation of 4-methoxyquinazoline (B92065) using lithium 2,2,6,6-tetramethylpiperidide (LTMP) occurs at the C-2 and C-8 positions. clockss.org In the case of 4,6-dimethoxyquinazoline, lithiation takes place at C-7 (ortho to the C6-methoxy group) and C-8 (peri to the N-1 nitrogen). clockss.org These lithiated intermediates can then react with various electrophiles (e.g., aldehydes, iodomethane) to yield specifically substituted quinazoline derivatives that would be difficult to access through other means. cardiff.ac.ukclockss.org

Table 5: Regioselective Lithiation of Methoxyquinazolines

| Substrate | Lithiating Agent | Position(s) of Lithiation | Subsequent Electrophile (Example) | Product (Example) | Reference |

|---|---|---|---|---|---|

| 4-Methoxyquinazoline | LTMP | C-2 and C-8 | Acetaldehyde | 2-(1-Hydroxyethyl)-4-methoxyquinazoline and 8-(1-Hydroxyethyl)-4-methoxyquinazoline | clockss.org |

| 4,6-Dimethoxyquinazoline | LTMP | C-7 and C-8 | Acetaldehyde | 7-(1-Hydroxyethyl)-4,6-dimethoxyquinazoline and 8-(1-Hydroxyethyl)-4,6-dimethoxyquinazoline | clockss.org |

| 7-Chloro-4-methoxyquinazoline | LTMP | C-8 | Various (e.g., Benzaldehyde, Iodine) | 8-Substituted-7-chloro-4-methoxyquinazolines | clockss.org |

Applications of Organolithium Reagents and Lithium Amides

The regioselective functionalization of the quinazoline nucleus is a cornerstone of synthetic strategies aimed at producing diverse derivatives. Among the most powerful tools for this purpose are organolithium reagents and lithium amides, which enable C-H activation through processes like directed ortho-metalation (DoM). This approach allows for the precise introduction of substituents onto the benzene portion of the this compound scaffold.

Organolithium reagents are highly reactive species characterized by a polarized carbon-lithium bond, which renders the carbon atom strongly basic and nucleophilic. chim.it This reactivity is harnessed to deprotonate specific C-H bonds, creating a new organolithium species that can then react with a wide array of electrophiles. However, the high nucleophilicity of simple alkyllithiums (e.g., n-butyllithium) can be problematic when working with heterocyclic systems like quinazoline, as it can lead to competitive nucleophilic addition to the C=N bonds of the pyrimidine (B1678525) ring. cardiff.ac.ukcardiff.ac.uk

To circumvent this, sterically hindered and less nucleophilic lithium amides, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP), are frequently employed. cardiff.ac.ukclockss.org These powerful bases can selectively deprotonate the quinazoline ring at low temperatures without engaging in nucleophilic attack, offering a high degree of chemoselectivity. cardiff.ac.ukclockss.org

The primary mechanism governing the regioselectivity of these reactions is Directed ortho-Metalation (DoM). wikipedia.orgbaranlab.org In this process, a substituent on the aromatic ring, known as a Directed Metalation Group (DMG), coordinates to the lithium reagent and directs the deprotonation to an adjacent (ortho) position. wikipedia.orgorganische-chemie.ch For this compound, the methoxy group at the C-6 position can function as a DMG, directing lithiation to the ortho positions, C-5 and C-7. The nitrogen atom at the N-1 position also exerts a strong directing effect towards the peri C-8 position. clockss.org

Research Findings

Detailed studies on the lithiation of substituted methoxyquinazolines have elucidated the regiochemical outcomes of these reactions. Research on 4,6-dimethoxyquinazoline, a close analogue of this compound, provides significant insight. The lithiation of 4,6-dimethoxyquinazoline with LTMP in tetrahydrofuran (B95107) (THF) at -78 °C, followed by quenching with an electrophile like acetaldehyde, demonstrated substitution at two primary sites. clockss.org

The major product resulted from lithiation at the C-8 position, which is attributed to the powerful directing effect of the N-1 atom. The minor product arose from lithiation at the C-7 position, ortho to the C-6 methoxy group, confirming its role as a directing group. clockss.org This competition between directing groups (N-1 versus the C6-methoxy) is a key feature in determining the final product distribution.

The lithiated intermediates generated from these reactions can be trapped with various electrophiles to install a diverse range of functional groups. The table below summarizes the functionalization of 4,6-dimethoxyquinazoline, which serves as an illustrative model for the potential reactions of this compound. clockss.org

| Substrate | Lithium Reagent | Electrophile | Position of Substitution | Product | Yield (%) |

|---|---|---|---|---|---|

| 4,6-Dimethoxyquinazoline | LTMP | Acetaldehyde | C-8 | 1-(4,6-Dimethoxyquinazolin-8-yl)ethan-1-ol | 54 |

| 4,6-Dimethoxyquinazoline | LTMP | Acetaldehyde | C-7 | 1-(4,6-Dimethoxyquinazolin-7-yl)ethan-1-ol | 39 |

| 4,6-Dimethoxyquinazoline | LTMP | Benzaldehyde | C-8 | (4,6-Dimethoxyquinazolin-8-yl)(phenyl)methanol | 75 |

| 4,6-Dimethoxyquinazoline | LTMP | Iodine | C-8 | 4,6-Dimethoxy-8-iodoquinazoline | 60 |

| 4,6-Dimethoxyquinazoline | LTMP | Trimethylsilyl chloride | C-8 | 4,6-Dimethoxy-8-(trimethylsilyl)quinazoline | 65 |

These findings underscore the synthetic utility of organolithium reagents and lithium amides in the targeted modification of the this compound skeleton. By carefully selecting the base and reaction conditions, specific C-H bonds can be activated, providing access to a wide range of novel derivatives that would be challenging to synthesize through other methods.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 6 Methoxyquinazoline Analogs

Systematic Modification of Substituents on the Quinazoline (B50416) Nucleus

The pharmacological profile of 6-methoxyquinazoline analogs can be finely tuned by the systematic modification of substituents on the quinazoline nucleus. These modifications involve altering the position and nature of various functional groups to enhance bioactivity and selectivity.

The placement of substituents on the quinazoline ring is a critical determinant of biological activity. nih.gov Shifting a substituent from one position to another can lead to significant changes in the molecule's interaction with its biological target. For instance, in the development of novel Gefitinib (B1684475) analogs, two series of compounds were synthesized to evaluate the effect of positional isomerism. nih.gov

Series A: Featured a secondary amino-substituted propoxy side chain at the 6-position and a methoxy (B1213986) group at the 7-position of the quinazoline nucleus. nih.gov

Series B: Had the methoxy group at the 6-position and the secondary amino-substituted propoxy side chain at the 7-position. nih.gov

Preliminary SAR studies revealed that moving the secondary amino-substituted propoxy side chain from position 6 to position 7 increased HER-2 and MET inhibitory ability but decreased EGFR inhibitory potency, with some exceptions. nih.gov This highlights the profound impact of positional isomerism on the bioactivity of this compound derivatives. Further studies have shown that the introduction of different basic side chains at either the 6- or 7-position, while keeping a methoxy group at the other position, significantly influences the antitumor activity of 4-pyrrylamino quinazoline derivatives. nih.gov

The electronic properties of substituents also play a crucial role. The introduction of a 1-hydroxy-3-butynyl group at the 6-position of the quinazoline core has been shown to improve the inhibitory activity of certain compounds against specific kinases. mdpi.com

Table 1: Effect of Positional Isomerism on Kinase Inhibitory Activity of Gefitinib Analogs

| Series | 6-Position Substituent | 7-Position Substituent | Relative HER-2 & MET Inhibitory Ability | Relative EGFR Inhibitory Potency |

| A | Secondary amino-substituted propoxy | Methoxy | Lower | Higher |

| B | Methoxy | Secondary amino-substituted propoxy | Higher | Lower |

Source: nih.gov

The introduction of amino and halo substituents at various positions of the quinazoline ring has been a common strategy to modulate the pharmacological profiles of this compound analogs. The chloro group, for example, is a reactive site for nucleophilic substitution, enabling the synthesis of a diverse range of derivatives.

In a study on Schiff base derivatives of quinazolin-4(3H)-one, it was observed that compounds substituted with 6,8-dichloro groups exhibited better antibacterial activity than those with a single 6-chloro substituent. researchgate.net This suggests a synergistic effect of multiple halogen substitutions. Furthermore, the synthesis of 4-(3-Chlorophenylamino)-6-methoxy quinazoline derivatives has been a subject of interest, indicating the importance of halo-substituted anilino groups at the 4-position for potential bioactivity. researchgate.net

Amino groups, often introduced to enhance solubility and provide points for further derivatization, also significantly impact the pharmacological profile. The development of 7-amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines, which are structurally related to quinazolines, underscores the exploration of amino substituents in similar heterocyclic systems to achieve desired biological effects. researchgate.net

Positional Isomerism and Substituent Effects on Bioactivity

Integration of this compound with Other Bioactive Heterocycles

To enhance the therapeutic efficacy and target spectrum of this compound, researchers have increasingly adopted the strategy of integrating it with other bioactive heterocyclic moieties. This approach, known as molecular hybridization, aims to create novel chemical entities with synergistic or additive pharmacological effects.

A notable example of this strategy is the synthesis of this compound-triazole hybrid derivatives. acgpubs.orgresearchgate.net Triazoles are a class of heterocyclic compounds known for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. researchgate.net

In one study, a series of hybrid quinazolinone-triazole derivatives were synthesized via a "Click reaction" and evaluated for their antibacterial activity. acgpubs.orgresearchgate.netacgpubs.org The investigation revealed that several of the synthesized hybrids exhibited significant activity against E. coli and S. aureus. acgpubs.orgresearchgate.net Specifically, compounds 10e, 10f, 10g, 10j, and 10n were highly active against E. coli, while compounds 10b, 10e, 10f, 10g, 10i, 10k, and 10n showed high activity against S. aureus. acgpubs.org

Another study focused on quinazoline-triazole hybrids as potential agents for Alzheimer's disease by targeting acetylcholinesterase (AChE). researchgate.net The results indicated that many of the synthesized compounds showed moderate to good AChE inhibitory activity. researchgate.net These findings demonstrate the potential of combining the this compound scaffold with the triazole ring system to develop novel therapeutic agents.

Table 2: Antibacterial Activity of Selected this compound-Triazole Hybrids

| Compound | Activity against E. coli | Activity against S. aureus |

| 10b | Low | High |

| 10e | High | High |

| 10f | High | High |

| 10g | High | High |

| 10j | High | Low |

| 10n | High | High |

Source: acgpubs.orgresearchgate.net

The purine (B94841) ring system is another biologically significant heterocycle, forming the core of nucleobases like adenine (B156593) and guanine. The hybridization of quinazoline and purine moieties has been explored to create novel compounds with potential biological activity. mdpi.comresearchgate.net

A novel hybrid, 9-(4-methoxyquinazolin-2-yl)-9H-purin-6-amine, was synthesized by coupling 2-chloro-4-methoxyquinazoline (B1601111) with adenine. mdpi.comresearchgate.net This synthesis was achieved through a regioselective N-arylation via nucleophilic aromatic substitution. mdpi.comresearchgate.net The resulting hybrid molecule serves as a precursor for potentially bioactive target compounds, leveraging the established biological importance of both the quinazoline and purine scaffolds. mdpi.comresearchgate.net While the specific biological evaluation of this hybrid was not detailed in the initial report, its design is rooted in the fact that many 9-substituted adenines interact with adenosine (B11128) receptors, which are often upregulated in tumor cells. mdpi.com

Synthesis and Evaluation of this compound-Triazole Hybrid Derivatives

Molecular Hybridization for Multi-Targeted Drug Design

The concept of molecular hybridization extends beyond the simple combination of two heterocyclic systems. nih.govresearchgate.neteurekaselect.com It is a powerful tool in the rational design of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govfrontiersin.org This approach is particularly promising for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov

The this compound scaffold is an attractive component for MTDLs due to its proven track record in various therapeutic areas. By strategically combining it with other pharmacophores, it is possible to design hybrid molecules that can, for example, inhibit multiple kinases involved in a particular cancer signaling pathway or target different pathological mechanisms in Alzheimer's disease. nih.gov

The design of such hybrids can be achieved through two main strategies:

Linking: The two pharmacophores are connected by a flexible or rigid linker. researchgate.net

Framework Integration: The two pharmacophores are merged or fused, resulting in a more compact molecule. researchgate.net

While the development of multi-target drugs based on this compound is an active area of research, it presents challenges in achieving a balanced activity profile against the intended targets while maintaining favorable drug-like properties. eurekaselect.com Nevertheless, molecular hybridization represents a promising frontier in the quest for more effective and targeted therapies. nih.gov

Rational Design Principles for Optimizing Potency and Selectivity

The rational design of this compound analogs is a cornerstone of medicinal chemistry, aimed at enhancing their therapeutic potential by systematically modifying the core structure to improve potency against a specific biological target while minimizing off-target effects, thereby increasing selectivity. Structure-Activity Relationship (SAR) studies are crucial in this process, providing invaluable insights into how specific structural modifications influence biological activity. These studies guide the optimization of lead compounds into clinical candidates.

A key strategy in the rational design of quinazoline derivatives involves modifying substituents at various positions on the quinazoline ring, primarily at the C2, C4, and C6 positions. The goal is to maximize interactions with the target protein, often a kinase, while potentially disrupting interactions with other related proteins.

One of the prominent areas of research for quinazoline derivatives is in the development of kinase inhibitors, particularly for the human epidermal growth factor receptor (HER) family. For instance, studies have shown that the selectivity of quinazoline derivatives for HER2 over the epidermal growth factor receptor (EGFR) is highly dependent on the nature of the substituents at the C4 and C6 positions of the quinazoline core. nih.gov

Synthetic modifications on a 6-furanylquinazoline scaffold, a derivative of the this compound structure, have been explored to optimize dual ErbB-1/ErbB-2 tyrosine kinase inhibition. These studies revealed that a 4-(3-fluorobenzyloxy)-3-haloanilino group consistently provided the best enzyme potency and cellular selectivity. researchgate.net While modifications to the 6-furanyl group had minimal impact on enzyme activity, they significantly affected cellular efficacy. researchgate.net This highlights the importance of considering not just enzyme inhibition but also cellular activity during the design process. The discovery of lapatinib, a potent dual EGFR/HER2 inhibitor, emerged from this line of research. researchgate.net

Further SAR studies on novel quinazoline derivatives have provided a deeper understanding of the structural requirements for high HER2 selectivity. Analysis indicated that the aniline (B41778) moiety at the C-4 position and the substituents at the C-6 position are critical determinants of selectivity for HER2 over EGFR. nih.gov For example, compound 7c , a quinazoline derivative, exhibited an IC₅₀ of 8 nM for HER2 and showed a 240-fold improvement in selectivity over lapatinib. nih.gov

Table 1: SAR of Quinazoline Derivatives for HER2/EGFR Selectivity

| Compound | C4-Substituent | C6-Substituent | HER2 IC₅₀ (nM) | Selectivity (HER2 vs EGFR) |

|---|---|---|---|---|

| Lapatinib | 3-chloro-4-(3-fluorobenzyloxy)aniline | 5-([2-(methylsulfonyl)ethyl]amino)methyl)furan-2-yl | - | Baseline |

| 7c | Varies (specific aniline moiety) | Varies | 8 | 240-fold > Lapatinib |

This table illustrates the impact of substitutions at C4 and C6 on HER2 selectivity, based on findings from SAR studies. nih.govresearchgate.net

In a different context, the optimization of 8-methoxyquinazoline (B3282709) derivatives as inhibitors of the p97 ATPase has also yielded important rational design principles. Although the methoxy group is at a different position, the SAR insights are broadly applicable. Initial investigations focused on improving potency and selectivity by modifying the C2 and C4 positions. acs.org Hit-to-lead optimization efforts led to analogs with a nearly 10-fold improvement in potency. acs.org

For example, replacing the amino group at the 2-position of the benzoimidazolyl moiety in one series with a methyl or methoxy group led to an approximately 6-fold increase in biochemical potency against p97. acs.org However, larger alkyl groups like ethyl were not well-tolerated, demonstrating the sensitivity of the target's binding pocket to the size of the substituent. acs.org

Table 2: SAR of Methoxyquinazoline Analogs as p97 Inhibitors

| Compound | C2-Substituent on Benzoimidazolyl Moiety | p97 Potency |

|---|---|---|

| 7 (ML240) | Amino | Baseline |

| 23 | Methyl | ~6-fold increase |

| 25 | Methoxy | ~6-fold increase |

| 24 | Ethyl | Not tolerated |

This table summarizes the effect of C2-substituent modifications on the potency of 8-methoxyquinazoline analogs against p97. acs.org

Another derivatization strategy involves modifying the 6-methoxy group itself. For instance, replacing the C6-methoxy group with a methoxyethoxy group in one series resulted in a compound with significantly better metabolic stability, a crucial parameter for in vivo applications, without a major loss in biological activity. nih.gov This highlights a rational design approach where the focus is on improving pharmacokinetic properties while maintaining potency.

The synthesis of this compound-triazole hybrids represents another derivatization strategy. researchgate.net In these hybrids, a triazole moiety is linked to the this compound scaffold. Screening of these compounds against various bacterial strains revealed that the nature of the substituents on the triazole and quinazoline rings played a significant role in their antibacterial activity. researchgate.net For example, compounds 10e , 10f , 10g , 10j , and 10n from one study showed high activity against E. coli. researchgate.net This demonstrates that hybridization of the this compound core with other heterocyclic systems is a viable strategy for developing agents with novel biological activities.

Biological and Pharmacological Activities of 6 Methoxyquinazoline Derivatives

Anticancer Activity

Derivatives of 6-methoxyquinazoline are recognized for their potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell signaling and survival.

A significant mechanism of action for the anticancer effects of this compound derivatives is the inhibition of tyrosine kinases, which are crucial enzymes in cell proliferation and angiogenesis pathways.

Certain 4-anilino-6-methoxyquinazoline derivatives have been designed and synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). biointerfaceresearch.com For instance, a series of nitroimidazole-substituted 4-anilinoquinazoline (B1210976) derivatives, based on the structure of vandetanib, were developed. Preliminary biological evaluations showed that some of these compounds retained potent EGFR inhibitory activities. biointerfaceresearch.com

Furthermore, specific derivatives such as 4-(4-chloro-2,6-difluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline and 4-(4-bromo-2,6-difluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline have demonstrated potent inhibitory activity against VEGFR receptor tyrosine kinase. jst.go.jp The strategic placement of the 6-methoxy group is a feature of these pharmacologically active molecules. Research into compounds like 4-[[4-chloro-3-(trifluoromethyl)phenyl]methylamino]-6-methoxyquinazoline-8-carboxamide and 4-(N-Methylphenylamino)-2-[(2-methylphenyl)amino]this compound further highlights the focus on this scaffold for developing novel tyrosine kinase inhibitors. mdpi.comfrontiersin.org

| Compound Type/Name | Target Kinase | Reported Activity |

|---|---|---|

| Nitroimidazole-substituted 4-anilino-6-methoxyquinazolines | EGFR | Some compounds exhibited excellent inhibitory activities. biointerfaceresearch.com |

| 4-(4-chloro-2,6-difluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline | VEGFR | Possesses very good inhibitory activity. jst.go.jp |

| 4-(4-bromo-2,6-difluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline | VEGFR | Possesses very good inhibitory activity. jst.go.jp |

While many quinazoline (B50416) derivatives are known to induce apoptosis and cell cycle arrest, specific research detailing these mechanisms for compounds explicitly identified as this compound derivatives is not extensively covered in the reviewed literature. Broader studies on methoxyquinazolinones have shown these effects, but the precise contribution of the 6-methoxy substitution to these specific mechanisms requires further targeted investigation.

The inhibition of tyrosine kinases like EGFR and VEGFR by this compound derivatives directly impacts cancer cell proliferation by disrupting the signaling pathways that drive cell growth. While the antiproliferative effect is a primary outcome of kinase inhibition, specific quantitative data (e.g., IC₅₀ values) for a range of cancer cell lines focusing solely on 6-methoxy derivatives is limited in the available literature. Similarly, detailed studies on the inhibition of cancer cell migration by these specific compounds are not broadly available.

Preclinical studies have confirmed the anticancer potential of this compound derivatives. For example, certain compounds tested have shown in vivo activity against a variety of tumor xenografts in mice, indicating their potential for further development as therapeutic agents. jst.go.jp The evaluation of nitroimidazole-substituted 4-anilino-6-methoxyquinazolines involved testing against human epidermoid carcinoma A431 cells and human non-small cell lung cancer H1975 cells to determine EGFR inhibition. biointerfaceresearch.com However, a comprehensive table of IC₅₀ values across multiple cancer cell lines for a wide array of this compound derivatives is not available in the surveyed literature.

Inhibition of Cancer Cell Proliferation and Migration

Antimicrobial Activity

In addition to anticancer potential, certain this compound derivatives have been synthesized and evaluated for their ability to combat microbial pathogens.

Hybrid molecules incorporating the this compound structure have shown notable antibacterial properties. A series of this compound-triazole hybrid derivatives was synthesized and screened for activity against the human pathogenic bacteria Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The investigation revealed that the substitution pattern on the derivative significantly influenced its antibacterial efficacy.

For example, among a series of fifteen hybrid compounds (10a-o), specific derivatives showed high activity while others were less active or inactive against the tested strains. Another study involving N²,N⁴-Di(benzo[d]oxazol-2-yl)-6-methoxyquinazoline-2,4-diamine found that derivatives with methoxy (B1213986) substituents displayed the least activity in their series compared to those with electron-withdrawing groups like chloro, bromo, and nitro.

| Compound Series | Bacterial Strain | Reported Activity |

|---|---|---|

| This compound-triazole hybrids (10a-o) | Escherichia coli | Compounds 10e, 10f, 10g, 10j, and 10n were highly active; 10b, 10d, 10k, and 10o showed least activity; 10c, 10h, and 10l were inactive. |

| Staphylococcus aureus | Compounds 10b, 10e, 10f, 10g, 10i, 10k, and 10n were highly active; 10d, 10j, and 10o showed least activity; 10c, 10h, and 10l were inactive. | |

| N²,N⁴-Di(benzo[d]oxazol-2-yl)-6-methoxyquinazoline-2,4-diamine | General Bacteria | Showed lower activity compared to chloro, bromo, and nitro substituted analogues in the same series. |

Antibacterial Spectrum and Efficacy

Anti-Inflammatory Activity

The this compound scaffold has been identified as a promising framework for the development of new anti-inflammatory agents. nih.gov The anti-inflammatory potential of various quinazoline derivatives has been evaluated, with some compounds showing activity comparable to or even exceeding that of standard drugs like ibuprofen (B1674241) and phenylbutazone. mdpi.com

Modulation of Proinflammatory Cytokine Biosynthesis (e.g., IL-6, TNF-alpha)

Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) play a crucial role in the inflammatory response. d-nb.infonih.gov The modulation of these cytokines is a key mechanism of action for many anti-inflammatory drugs. d-nb.info Some this compound derivatives have shown potential in this area. For example, 6-methoxyflavone, a related compound, was found to be a potent inhibitor of lipopolysaccharide (LPS)-induced inducible NO synthase in mesangial cells, a key enzyme in the inflammatory cascade. nih.gov While direct studies on this compound derivatives and their specific effects on IL-6 and TNF-alpha are ongoing, the broader class of quinazolines has demonstrated the ability to modulate these pro-inflammatory cytokines. epo.org

Phosphodiesterase (PDE) Inhibition Profiles (e.g., PDE5, PDE4)

Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides, such as cyclic GMP (cGMP) and cyclic AMP (cAMP), which are important second messengers in various cellular processes, including inflammation. nih.gov Inhibition of specific PDE isoenzymes is a validated therapeutic strategy for several inflammatory conditions.

Research has shown that monosubstitution at the 6-position of the quinazoline ring is crucial for potent inhibitory activity against cGMP-specific phosphodiesterase (cGMP-PDE). nih.gov Specifically, compact and hydrophobic substituents like methoxy, methyl, chloro, thiomethyl, and cyano groups at this position enhance activity. nih.gov One such derivative, 4-[[3,4-(methylenedioxy)benzyl]amino]-6-methoxyquinazoline (3b), exhibited an IC50 value of 0.23 microM for cGMP-PDE inhibition. nih.gov Importantly, this compound and its analogs showed high selectivity, lacking inhibitory activity toward other PDE isozymes. nih.gov It was also demonstrated that this compound could elevate intracellular cGMP levels in isolated porcine coronary arteries without affecting cAMP levels, indicating specific inhibition of cGMP-PDE. nih.gov

Furthermore, some this compound derivatives have been investigated as PDE5/6 inhibitors. ashpublications.orgresearchgate.net

The table below presents the inhibitory activity of various 6-substituted quinazoline derivatives against cGMP-PDE.

| Compound | 6-Substituent | IC50 (µM) for cGMP-PDE Inhibition |

| 3b | Methoxy | 0.23 |

| 3c | Methyl | 0.10 |

| 3d | Chloro | 0.019 |

| 3f | Thiomethyl | 0.031 |

| 3p | Cyano | 0.090 |

Therapeutic Potential in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The quinazoline scaffold is recognized for its potential in the development of drugs for Central Nervous System (CNS) disorders, including neurodegenerative diseases like Alzheimer's. nih.gov The multifactorial nature of Alzheimer's disease necessitates the development of multi-target drugs, and quinazoline derivatives have shown promise in modulating various pathological pathways of the disease. nih.gov

Cholinesterase Inhibitory Effects

Inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for Alzheimer's disease. nih.govmdpi.com By preventing the breakdown of the neurotransmitter acetylcholine, cholinesterase inhibitors can help improve cognitive function. nih.govmdpi.com Several 6-methoxy-tacrine derivatives have been synthesized and evaluated for their inhibitory activity against both AChE and butyrylcholinesterase (BuChE). nih.gov Among these, 9-heptylamino-6-methoxytacrine (3af) was identified as the most potent, with an inhibitory effect nearly identical to that of tacrine, a well-known cholinesterase inhibitor. nih.gov Importantly, this derivative also showed a higher selectivity profile towards AChE compared to tacrine. nih.gov

Quinazoline-triazole hybrids have also been investigated as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. researchgate.net

Inhibition of β-Amyloid Aggregation

The aggregation of β-amyloid (Aβ) peptides into plaques is a central pathological hallmark of Alzheimer's disease. unibo.itnih.gov Therefore, inhibiting this aggregation process is a major therapeutic goal. unibo.itfrontiersin.org Quinazoline derivatives have been identified as potential inhibitors of Aβ aggregation. nih.gov While specific studies on this compound derivatives are emerging, the broader class of quinazolines has shown the ability to modulate β-amyloid. nih.gov The development of dual-function molecules that can both inhibit cholinesterases and prevent Aβ aggregation is an active area of research. researchgate.net

Modulation of Tau Protein Hyperphosphorylation

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a pathological hallmark of Alzheimer's disease (AD) and other tauopathies. nih.gov Consequently, the inhibition of tau aggregation is a significant therapeutic strategy. Quinazoline derivatives have emerged as a promising class of compounds in this area. nih.gov

Research has shown that certain quinoline (B57606) derivatives can interact with oligomeric forms of tau, preventing their assembly into the paired helical filaments (PHFs) that constitute NFTs. nih.gov For instance, studies on quinoline-based compounds demonstrated their ability to inhibit the in vitro aggregation of both heparin-induced tau polymers and recombinant human tau. nih.gov These compounds also showed interaction with PHFs isolated from the brains of AD patients. nih.gov Molecular docking studies suggest that these molecules may bind to the C-terminal region of tau, a site crucial for the formation of PHFs. nih.gov

Furthermore, a study on 6,7-dimethoxyquinazoline-4(3H)-one derivatives containing amino acid and dipeptide residues revealed their potential as agents for AD therapy. eco-vector.com These compounds were found to inhibit acetylcholinesterase activity and displayed moderate anti-amyloid properties, reducing the aggregation of β-amyloid particles. eco-vector.com Specifically, derivatives with glycylglycine (B550881) and glycylleucine residues showed the highest activity, surpassing the reference drug donepezil (B133215) in their ability to inhibit acetylcholinesterase. eco-vector.com

In the search for inhibitors of tau aggregation, a library of 200,000 compounds was screened, leading to the identification of several active chemical groups, including N-phenylamines and anthraquinones, which effectively inhibited PHF assembly. Subsequent research on phenylthiazolyl-hydrazide (PTH) derivatives, identified from such screens, showed they are potent inhibitors of tau aggregation and its associated toxicity in both in vitro and cellular models. researchgate.net

Table 1: Investigational this compound Derivatives and Related Compounds Targeting Tauopathy

| Compound Class | Specific Derivative(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Quinoline Derivatives | 2-(4-methylphenyl)-6-methyl quinoline (THQ-4S), 2-(4-aminophenyl)-6-methylquinoline (THQ-55) | Inhibit in vitro aggregation of tau and interact with paired helical filaments from AD brains. | nih.gov |

| 6,7-Dimethoxyquinazoline-4(3H)-one Derivatives | Derivatives with glycylglycine and glycylleucine residues | Inhibit acetylcholinesterase and show moderate anti-amyloid activity. | eco-vector.com |

| Phenylthiazolyl-Hydrazide (PTH) Derivatives | BSc3094 | Potent inhibitor of tau aggregation with low cytotoxicity in cellular models. | researchgate.net |

| Tryptanthrin Analogs | TA (1), 1,8-dichloroTA (16) | Potent, substoichiometric inhibitors of heparin-induced tau4RD aggregation. | elifesciences.org |

Attenuation of Oxidative Stress Pathways

Oxidative stress is a key pathological factor in a number of diseases, including neurodegenerative disorders. The ability of a compound to mitigate oxidative damage represents a valuable therapeutic property. While specific studies focusing solely on the antioxidant effects of this compound are limited, the broader class of quinazoline derivatives has been noted for its potential to modulate pathways related to oxidative stress.

The neuroprotective effects of quinazoline derivatives are often linked to their ability to inhibit various enzymes and receptors, which can indirectly influence cellular oxidative states. nih.gov For example, by modulating signaling pathways involved in cell survival, these compounds can help protect cells from damage induced by oxidative species. The quinazoline scaffold is considered a "privileged structure" in drug development, in part due to its ability to be functionalized to interact with a wide array of biological targets, some of which are involved in cellular redox homeostasis. researchgate.net

Research into quinazoline derivatives for Alzheimer's disease has highlighted their multi-target potential, which includes protective effects beyond direct enzyme inhibition, although the specific mechanisms of attenuating oxidative stress are not always fully elucidated. nih.gov

Other Pharmacological Applications

Antihypertensive Properties and Alpha-1 Adrenoceptor Antagonism

Derivatives of 6,7-dimethoxyquinazoline (B1622564) have been extensively studied for their cardiovascular effects, particularly as antihypertensive agents. This activity is primarily mediated through the antagonism of alpha-1 adrenoceptors. wikipedia.org The prototypical drug in this class is Prazosin (B1663645), which features the 4-amino-6,7-dimethoxyquinazoline nucleus. drugbank.comyoutube.com

A significant body of research has focused on synthesizing and evaluating new quinazoline derivatives with the aim of improving upon the pharmacological profile of existing drugs. nih.govopen.edu In one such study, a series of 2-piperidino-4-amino-6,7-dimethoxyquinazolines was synthesized. nih.gov The hypotensive effects of these compounds were evaluated in normotensive rats, with some demonstrating potency comparable to Prazosin. nih.gov Further studies in spontaneously hypertensive rats showed that while some of the new compounds were less potent than Prazosin at lower doses, two were more efficacious at higher doses. nih.gov

Another series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives was developed and assessed as alpha-1 antagonists. open.edu Many of these compounds exhibited high binding affinity for alpha-1 adrenoceptors with minimal activity at alpha-2 sites, indicating selectivity. open.edu This selective antagonism of the vasoconstrictor effects of norepinephrine (B1679862) is a key characteristic of this series. open.edu One compound from this series, Doxazosin, was selected for further clinical development based on its potent alpha-1 adrenoceptor affinity, selectivity, and long duration of antihypertensive action in vivo. open.edu

The structural features of these quinazoline derivatives are crucial for their activity. The 2,4-diamino-6,7-dimethoxyquinazoline (B29095) nucleus itself shows structural similarity to norepinephrine. open.edu The N-1 position of the quinazoline ring can be protonated, which is thought to enhance electrostatic interactions with the receptor's binding pocket. wikipedia.org Structure-activity relationship (SAR) studies have shown that modifications to the substituent at the 2-position of the quinazoline ring significantly influence potency and duration of action. youtube.comnih.gov

Table 2: this compound Derivatives as Antihypertensive Agents

| Compound Name/Series | Key Structural Features | Pharmacological Activity | Reference(s) |

|---|---|---|---|

| Prazosin | 4-amino-6,7-dimethoxyquinazoline with a 2-furoylpiperazine moiety | Selective alpha-1 adrenoceptor antagonist | drugbank.comyoutube.com |

| Terazosin | 4-amino-6,7-dimethoxyquinazoline with a tetrahydrofuranylcarbonylpiperazine moiety | Selective alpha-1 adrenoceptor antagonist | wikipedia.orgdrugbank.com |

| Doxazosin | 4-amino-6,7-dimethoxyquinazoline with a 1,4-benzodioxan-2-ylcarbonylpiperazine moiety | Selective alpha-1 adrenoceptor antagonist with a long duration of action | drugbank.comopen.edu |

| 2-Piperidino-4-amino-6,7-dimethoxyquinazolines | Substituted piperidine (B6355638) group at the 2-position | Potent hypotensive agents, with some more efficacious than Prazosin at higher doses | nih.gov |

Antiviral Effects

The quinazoline core is found in various compounds exhibiting antiviral activity. researchgate.net While research specifically highlighting this compound derivatives is part of a broader field, the potential of this chemical class against viral pathogens is recognized.

Quinazolinone derivatives, a closely related class, are known to possess antiviral properties. acgpubs.org For example, a compound with a methoxy group at the R6 position (compound 17) showed partial activity against influenza A virus strains, though not against influenza B. mdpi.com This suggests that substitutions on the quinazoline ring system are critical for determining the spectrum and potency of antiviral action.

The development of hybrid molecules, such as quinazolinone-triazole derivatives, is an area of active investigation. researchgate.net Triazoles themselves have a broad spectrum of biological activities, including antiviral effects. acgpubs.org By combining the quinazoline scaffold with a triazole moiety, researchers aim to create new chemical entities with enhanced efficacy.

General studies on purine (B94841) and pyrimidine (B1678525) derivatives have also shed light on potential antiviral mechanisms that could be relevant to quinazoline chemistry. For instance, phosphonylmethoxyalkyl derivatives of purines and pyrimidines have shown broad-spectrum anti-DNA virus activity, with compounds like (S)-HPMPA being effective against herpes simplex virus, varicella-zoster virus, and adenovirus. nih.gov Other derivatives, such as PMEA and PMEDAP, demonstrated selective activity against HIV. nih.gov These findings highlight the diverse antiviral potential that can be achieved through modification of heterocyclic cores.

Antiallergic and Analgesic Actions

Quinazolinone derivatives have been reported to possess a wide range of pharmacological effects, including antiallergic and analgesic activities. researchgate.netacgpubs.org

Some studies have specifically synthesized and evaluated quinazoline derivatives for their anti-inflammatory and antiallergic properties. researchgate.net For instance, certain quinazolinone derivatives have been investigated for these effects, suggesting the potential of the core structure in modulating inflammatory and allergic responses. nih.gov The mechanism of antiallergic action for some compounds is proposed to be through the stabilization of mast cells. sci-hub.se

In terms of analgesic effects, the central nervous system (CNS) activity of quinazolinone derivatives has been noted, which includes analgesic actions among other effects like CNS depression or stimulation. researchgate.net The broad biological profile of this class of compounds makes it a candidate for further exploration in the development of new analgesic agents.

Antidiabetic and Anti-obesity Research Directions

The versatility of the quinazoline scaffold extends to metabolic diseases, with emerging research pointing towards its potential in antidiabetic and anti-obesity applications. acgpubs.org

In the realm of antidiabetic research, quinazoline-purine hybrid derivatives have been synthesized and evaluated for their inhibitory activity on α-amylase and dipeptidyl peptidase-4 (DPP-4), both of which are important targets in the management of type 2 diabetes. researchgate.net One study found that a synthesized quinazoline-purine derivative (Compound 3B) showed inhibitory activity comparable to the standard drugs acarbose (B1664774) and metformin. researchgate.net Molecular docking studies supported these findings, suggesting that the compound could be a potent DPP-4 inhibitor. researchgate.net Pyrimidine derivatives, which share structural similarities with quinazolines, are also being explored as multifaceted antidiabetic agents targeting pathways like DPP-4 inhibition and α-glucosidase/α-amylase modulation. nih.gov

The potential for quinazoline derivatives in anti-obesity research is also an area of interest. epo.orggoogleapis.com Some patent literature includes this compound derivatives as part of the chemical space being explored for the development of anti-obesity agents. epo.orggoogleapis.com While clinical data is lacking, preclinical studies on related compounds provide a rationale for further investigation. For example, 6-shogaol (B1671286) has been shown to have an anti-obesity effect by inhibiting the proliferation and differentiation of preadipocytes and reducing lipid accumulation, with mechanisms involving the PI3K/AKT pathway. nih.gov This highlights the potential for small molecules to modulate key pathways in obesity, a field where quinazoline derivatives may yet play a role.

Anticonvulsant and Antipsychotic Potential

The quinazoline scaffold is a recurring motif in compounds targeting the central nervous system (CNS). Research into this compound derivatives and their broader chemical class has revealed significant potential in the management of seizures and psychosis. These activities are attributed to the interaction of these compounds with various neurological pathways. Quinazolinone derivatives, in general, are known to exhibit a wide range of CNS effects, including CNS depressant and psychotropic activities. researchgate.net

Anticonvulsant Activity

The anticonvulsant properties of quinazoline derivatives have been explored through various preclinical models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. These models are standard for identifying compounds that can protect against generalized seizures.

A study involving two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives demonstrated notable anticonvulsant effects in a pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com The PTZ model is particularly useful for identifying drugs that may act on GABAergic transmission. mdpi.com In this research, several compounds showed a high degree of protection against seizures. mdpi.com Specifically, two derivatives, one containing a para-methoxy-phenyl group at position R1, provided 100% protection against PTZ-induced seizures. mdpi.com The activity of these compounds suggests a potential mechanism involving the enhancement of GABAergic neurotransmission or inhibition of carbonic anhydrase II, an enzyme linked to seizure control. mdpi.com

Another study on a different series of quinazolin-4(3H)-ones also reported significant anticonvulsant activity against scPTZ-induced seizures, with the most potent compounds providing 100% protection against myoclonic seizures. nih.gov While these specific examples were not 6-methoxy derivatives, the consistent anticonvulsant findings for the quinazolin-4(3H)-one core are significant. Furthermore, research on N-substituted-6-fluoro-quinazoline-4-amine derivatives has also shown significant anticonvulsant properties, highlighting the importance of substitutions at the 6-position of the quinazoline ring in modulating this biological activity. mdpi.com

Table 1: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Derivatives in PTZ-induced Seizure Model

| Compound | R¹ Substituent | Protection against PTZ-induced seizures | Reference |

|---|---|---|---|

| 7a | p-CH₃-O-C₆H₄- | 100% | mdpi.com |

| 8b | p-CN-C₆H₄- | 100% | mdpi.com |

This table is interactive.

Antipsychotic Potential

The potential for quinazoline derivatives to act as antipsychotic agents is an emerging area of interest, largely based on the established activity of structurally related heterocyclic systems. The core mechanism of many antipsychotic drugs involves the modulation of dopamine (B1211576) and serotonin (B10506) receptors. ijpsr.info Atypical antipsychotics, for instance, often exhibit antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors. ijpsr.infomdpi.com

Research into novel antipsychotics has included compounds with quinolinone-like moieties, which are structurally similar to quinazolines. researchgate.net For example, a series of arylpiperazine derivatives incorporating a quinolinone-like structure was investigated for broad-spectrum antipsychotic potential. researchgate.net One of these compounds demonstrated a promising preclinical profile, combining partial agonism at D2 receptors with antagonistic activity at 5-HT2A receptors, a hallmark of atypical antipsychotics. researchgate.net

Furthermore, investigational antipsychotics like Brilaroxazine, which has a quinolone ring system, show activity as partial agonists at dopamine D2, D3, and D4 receptors, as well as at serotonin 5-HT1A and 5-HT2A receptors. mdpi.com The documented CNS-depressant and psychotropic effects of the broader quinazolinone class lend further support to the hypothesis that this compound derivatives could be valuable scaffolds in the design of new antipsychotic agents. researchgate.net The presence of a 6-methoxy group is a common feature in many biologically active molecules, and its influence on the antipsychotic potential of the quinazoline core warrants further specific investigation.

Mechanistic Investigations of Biological Action

Elucidation of Specific Molecular Targets and Receptor Binding Profiles

Research into the derivatives of 6-methoxyquinazoline has identified several key molecular targets, primarily within the families of protein kinases and G protein-coupled receptors. These interactions are fundamental to the observed biological effects of these compounds.

Derivatives of this compound have been shown to target a variety of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. For instance, certain 4-anilino-6-methoxyquinazoline derivatives have been investigated as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, such as Flt and KDR, which are pivotal in angiogenesis. mdpi.com The substitution pattern on the quinazoline (B50416) ring, including the presence of the 6-methoxy group, is often crucial for the potency and selectivity of these inhibitors. mdpi.com Other quinazoline derivatives are known to interact with protein kinases to modulate signaling pathways involved in cell growth and can trigger apoptosis in cancer cells. smolecule.com

In addition to kinases, specific G protein-coupled receptors have been identified as targets for this compound analogs. For example, novel quinazoline derivatives have been developed as potent antagonists for the A2A adenosine (B11128) receptor, a target for treating neurodegenerative diseases and cancer. nih.gov The affinity for this receptor is influenced by substitutions at various positions on the quinazoline core. nih.gov Furthermore, certain 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives exhibit high binding affinity for α1-adrenoceptors. open.edu

While direct binding data for this compound is not extensively documented, the research on its derivatives suggests that the this compound scaffold is a versatile platform for designing ligands that can interact with a range of biologically important receptors and enzymes.

Table 1: Examples of Molecular Targets for this compound Derivatives

| Derivative Class | Molecular Target | Biological Relevance |

|---|---|---|

| 4-Anilinoquinazolines | VEGF Receptor Tyrosine Kinases (Flt, KDR) | Angiogenesis, Cancer |

| 2-Aminoquinazolines | A2A Adenosine Receptor | Neurodegenerative Diseases, Cancer |

| 2,4-Diamino-6,7-dimethoxyquinazolines | α1-Adrenoceptors | Hypertension |

| General Quinazoline Derivatives | Protein Kinases | Cell Growth, Proliferation, Apoptosis |

Characterization of Intracellular Signaling Pathway Modulation

The interaction of this compound derivatives with their molecular targets leads to the modulation of various intracellular signaling pathways. These pathways are complex networks that transmit signals from the cell surface to intracellular components, ultimately dictating cellular responses.

A significant area of investigation has been the role of this compound derivatives in modulating pathways related to cell growth and survival, particularly in the context of cancer. For example, derivatives of 4-anilino-6-methoxyquinazoline have been designed to target the EGFR and VEFR-2 signaling pathways. mdpi.com By inhibiting the tyrosine kinase activity of these receptors, these compounds can block downstream signaling cascades that promote tumor cell proliferation and angiogenesis. mdpi.com

Furthermore, research has pointed towards the involvement of the Wnt/β-catenin signaling pathway. Overactivation of this pathway is implicated in various cancers. nih.gov Novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been designed as potential inhibitors of the β-catenin/TCF4 protein-protein interaction, a key step in the activation of Wnt target genes. nih.gov One such compound was shown to downregulate the β-catenin/TCF4 signaling pathway and the expression of downstream targets like c-MYC and Cyclin D1. nih.gov

Cellular and Subcellular Mechanisms Underlying Therapeutic Effects

The modulation of signaling pathways by this compound derivatives translates into observable cellular and subcellular effects that form the basis of their potential therapeutic applications.

A prominent cellular mechanism associated with many quinazoline derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. smolecule.com This is a critical mechanism for anticancer agents, as it leads to the elimination of malignant cells. For instance, novel sulphonamide-bearing methoxyquinazolinone derivatives have been shown to induce apoptosis in breast cancer cells. google.com

Another important cellular effect is the inhibition of cell cycle progression. Some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from dividing and proliferating. google.com The ability of these compounds to influence the cell cycle distribution provides insight into their cytotoxic activity. google.com

Furthermore, at the subcellular level, the inhibition of specific receptor tyrosine kinases by this compound derivatives can prevent the phosphorylation of intracellular substrates, thereby halting the signal transduction at an early stage. chemimpex.com This prevents the downstream events that lead to cell proliferation and survival.

Structure-Mechanism Relationships

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different functional groups and their positions on the quinazoline scaffold influence the interaction with molecular targets and the resulting biological effects.

The quinazoline ring itself is considered a privileged scaffold in medicinal chemistry. nih.gov The methoxy (B1213986) group at the 6-position has been shown to be a key feature in many biologically active quinazoline derivatives. For instance, in a series of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives, the methoxy groups were found to be important for potent inhibition of platelet-derived growth factor receptor (PDGFR) phosphorylation. mdpi.com Interestingly, replacing the 6-methoxy group with a 6-(2-methoxy)ethoxy group in some analogs led to no metabolic polymorphism, unlike the dimethoxyquinazoline derivatives. mdpi.com

In the development of A2A adenosine receptor antagonists, substitutions at the C6- and C7-positions of the 2-aminoquinazoline (B112073) core were explored to enhance antagonist activity and solubility. nih.gov SAR studies on spautin-1, a known autophagy inhibitor with a quinazoline core, revealed that the positioning of substituents on the quinazoline ring has a significant impact on activity. For example, electron-donating substituents at the 6-position of the quinazoline core had a positive effect on the anti-proliferative activity.

The nature of the substituent at the 4-position of the quinazoline ring is also critical. In a series of potent VEGF receptor tyrosine kinase inhibitors, a narrow structure-activity relationship was observed for the bicyclic ring system, with quinazolines and quinolines generally being preferred. mdpi.com

These studies highlight that the this compound scaffold provides a versatile platform where modifications at various positions can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target and therapeutic effect.

Computational and Theoretical Studies on 6 Methoxyquinazoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone of computational drug design, used to predict the binding orientation and affinity of a ligand to its target protein. Derivatives of 6-methoxyquinazoline have been extensively studied using this technique to understand their interactions with various kinases and receptors.

Docking studies on 4-anilinoquinazoline (B1210976) derivatives bearing a 6-methoxy group have revealed their binding modes within the ATP-binding sites of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ijcce.ac.irsemanticscholar.org The most potent compounds are often predicted to fit snugly into the ATP binding site, with the quinazoline (B50416) N1 atom forming a crucial hydrogen bond with the backbone of key amino acid residues like Met796 in EGFR and Cys919 in VEGFR-2. semanticscholar.org Further studies on similar dual EGFR/VEGFR kinase inhibitors showed hydrogen bonding interactions with Met769 and Thr766 in the EGFR active site. tandfonline.com

In the context of epigenetic targets, derivatives of this compound have been modeled as inhibitors of the methyl-lysine reader protein SPIN1. nih.gov Docking models helped rationalize the structure-activity relationship (SAR), guiding the modification of substituents on the quinazoline core to improve binding affinity. nih.gov

Table 1: Summary of Molecular Docking Studies on this compound Derivatives

| Biological Target | Key Interacting Residues | Docking Software/Method | Key Finding | Reference |

|---|---|---|---|---|

| EGFR Kinase | Met796, Thr766, Met769 | Not Specified | The N1 atom of the quinazoline ring acts as a hydrogen bond acceptor, crucial for inhibitory activity. | ijcce.ac.irsemanticscholar.orgtandfonline.com |

| VEGFR-2 Kinase | Cys919 | Not Specified | Essential hydrogen bond formation between the quinazoline N1 and the hinge region of the kinase. | ijcce.ac.irsemanticscholar.orgmdpi.com |

| A₂A Adenosine (B11128) Receptor | Asn253, Glu169, Phe168 | AutoDock Vina | The scaffold forms a network of hydrogen bonds and π-stacking interactions, anchoring it in the binding pocket. | nih.govresearchgate.net |

| SPIN1 | Not Specified | Not Specified | Docking models guided the SAR exploration to discover potent inhibitors by optimizing substituents. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer insights into the dynamic nature of these complexes over time. MD simulations are used to assess the stability of binding poses predicted by docking, analyze conformational changes in the ligand and protein, and understand the thermodynamics of binding. semanticscholar.orgresearchgate.net

For this compound-based inhibitors, MD simulations have been applied to verify the stability of their binding modes. For instance, simulations of inhibitors targeting kinases like VEGFR-2 help confirm that the crucial hydrogen bonds identified in docking are maintained over the simulation period, indicating a stable interaction. semanticscholar.org Studies on inhibitors of PDE5A, which can include the this compound moiety, suggest that binding alters the conformational dynamics of the enzyme. scbt.com

Furthermore, MD simulations have been employed to study the conformational landscapes of inhibitors. For a this compound derivative targeting the enzyme SETD8, MD simulations were used to explore the dynamic behavior of the compound in complex with cancer-associated mutants of the enzyme. biorxiv.org Such studies are vital for understanding how mutations might affect drug efficacy and for designing more resilient inhibitors.

Quantum Mechanical Based Descriptors for Physicochemical Properties